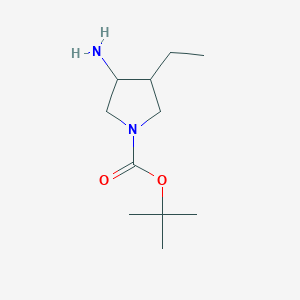

tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-4-ethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUJATNIGNCUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of tert-butyl 3-amino-4-ethylpyrrolidine-1-carboxylate generally follows these key steps:

- Construction of the pyrrolidine ring with appropriate stereochemistry.

- Introduction of the 4-ethyl substituent.

- Protection of the nitrogen with a tert-butyl carbamate (Boc) group.

- Installation or preservation of the amino group at the 3-position.

Detailed Preparation Method from Glycine Ethyl Ester (Based on Patent CN111072543B)

One documented synthetic approach involves starting from glycine ethyl ester, followed by a series of reactions to build the pyrrolidine ring and introduce substituents. The process involves:

| Step | Description | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Formation of an intermediate carbamate (Compound 1) | Glycine ethyl ester dissolved in dichloromethane, triethylamine added dropwise at 0 °C, followed by methyl chloroformate addition. Reaction stirred at room temperature for 3 hours. | Carbamate intermediate formed, isolated after aqueous workup and drying. |

| 2 | Cyclization and substitution steps | Not fully detailed in the patent but involves conventional reagents and conditions to form (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid derivatives. | Formation of pyrrolidine ring with ethyl substituent at 4-position. |

| 3 | Protection of nitrogen with tert-butyl carbamate | Typically involves reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. | tert-Butyl carbamate-protected pyrrolidine derivative obtained. |

This method emphasizes the use of standard reagents and conditions, such as triethylamine as a base, dichloromethane as solvent, and mild temperature control to ensure stereoselectivity and yield.

Synthesis via Reduction and Functional Group Transformations (Based on Literature Example)

Another approach involves starting from tert-butyl 3-ethyl-4-oxo-pyrrolidine-1-carboxylate, which is then converted to the target compound by reductive amination or amination at the 3-position:

| Step | Description | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Starting from tert-butyl 3-ethyl-4-oxo-pyrrolidine-1-carboxylate | Dissolved in methanol, stirred at room temperature | Preparation of intermediate with ketone functionality at 4-position |

| 2 | Amination of the 3-position | Amination reagents such as ammonia or amines, possibly with reducing agents like sodium cyanoborohydride or lithium aluminum hydride | Introduction of amino group at 3-position |

| 3 | Purification and isolation | Standard purification techniques such as extraction, crystallization, or chromatography | This compound obtained with desired stereochemistry |

This method allows for selective functionalization and is monitored by thin-layer chromatography (TLC) to ensure completion.

Representative Synthetic Route Summary Table

Research Findings and Analysis

- The stereochemistry of the product is crucial for its biological activity; therefore, synthetic routes are designed to control the configuration at the 3- and 4-positions of the pyrrolidine ring.

- Protection of the nitrogen atom by the tert-butyl carbamate group is essential to prevent side reactions during functional group transformations.

- The use of mild bases (e.g., triethylamine) and controlled temperature conditions (0 °C to room temperature) improves yield and selectivity.

- Reduction steps involving lithium aluminum hydride or sodium cyanoborohydride are effective for converting keto intermediates to amino derivatives without racemization.

- Purification typically involves aqueous workup, drying agents like anhydrous sodium sulfate, and solvent evaporation under reduced pressure.

- The synthetic methods described avoid harsh conditions, making them amenable to scale-up and application in pharmaceutical intermediate synthesis.

Analyse Chemischer Reaktionen

tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Alzheimer’s Disease Therapeutics:

One of the prominent applications of tert-butyl 3-amino-4-ethylpyrrolidine-1-carboxylate is in the development of drugs aimed at treating Alzheimer’s disease. The compound serves as an intermediate in synthesizing optically active compounds that exhibit potential therapeutic effects against neurodegenerative disorders. Research indicates that derivatives of this compound can act as inhibitors for enzymes associated with amyloid beta aggregation, thus preventing the formation of neurotoxic plaques .

Neuroprotective Agents:

Studies have shown that related compounds exhibit protective effects on astrocytes against amyloid beta-induced toxicity. These findings suggest that this compound and its derivatives could be further explored for their neuroprotective properties, potentially leading to new treatments for various neurodegenerative diseases .

Synthetic Methodologies

Synthesis of Chiral Compounds:

The compound is utilized as a chiral building block in synthesizing various biologically active molecules. Its ability to undergo selective reactions allows chemists to create complex structures with high enantiomeric purity. The synthetic routes often involve protecting group strategies and coupling reactions, which are essential for constructing multi-functionalized compounds .

Organocatalysis:

Research has explored the use of this compound in organocatalyzed reactions. Such methodologies allow for the efficient formation of complex organic molecules with high selectivity and yield, showcasing the compound's versatility in synthetic organic chemistry .

Neuropharmacological Studies

Inhibition of Acetylcholinesterase:

Compounds derived from this compound have been investigated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating cognitive impairments associated with Alzheimer’s disease .

Potential as Anti-inflammatory Agents:

Research indicates that derivatives may also exhibit anti-inflammatory properties, which could be advantageous in treating conditions characterized by neuroinflammation. The modulation of inflammatory pathways could provide a dual therapeutic effect in neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to three analogs with high structural similarity (Figure 1):

(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0)

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0)

trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4)

Table 1: Structural and Physicochemical Comparison

Key Observations:

- The ethyl group in the target compound may enhance metabolic stability compared to polar substituents .

- Ring Size: The piperidine analog (6-membered ring) exhibits lower similarity (0.91) due to reduced ring strain and increased conformational flexibility compared to pyrrolidine (5-membered ring), which could affect binding affinity in biological targets .

Reactivity and Stability

- tert-Butyl Group Stability: Tert-butyl carbamates are generally stable under basic conditions but hydrolyze under strong acidic conditions. For example, tert-butyl alcohol (a common precursor) decomposes in contact with strong mineral acids (e.g., HCl, H₂SO₄) to release isobutylene gas . This suggests that the tert-butyl carbamate in the target compound may require careful handling in acidic environments.

- Ethyl Substituent Reactivity: The ethyl group is less reactive than hydroxyl or methoxy groups, minimizing undesired side reactions (e.g., oxidation or hydrogen bonding) during synthesis .

Biologische Aktivität

tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate, with the molecular formula C₁₁H₂₂N₂O₂, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The structural composition of this compound includes a pyrrolidine ring with an amino group and an ethyl side chain, which enhances its solubility and stability. The tert-butyl ester group contributes to its chemical reactivity and potential for modification in drug development contexts.

The biological activity of this compound is primarily linked to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may function as a scaffold for developing inhibitors targeting specific enzymes or receptors involved in metabolic pathways. Its structural characteristics allow for significant interactions with proteins, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown promise in inhibiting enzymes critical to various metabolic processes.

- Receptor Interaction: It may bind to specific receptors, altering their signaling pathways and biological responses.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- In Vitro Studies: Research indicates that this compound can inhibit amyloid beta aggregation, which is significant in Alzheimer’s disease research. For example, it demonstrated an 85% inhibition of aggregation at a concentration of 100 μM .

- Cell Viability Assays: In studies involving astrocytes treated with amyloid beta peptides, the compound improved cell viability by reducing cytotoxic effects associated with oxidative stress .

Case Study 1: Amyloid Beta Aggregation Inhibition

In a study assessing the protective effects against amyloid beta-induced toxicity, this compound was shown to significantly improve astrocyte cell viability when co-administered with amyloid beta peptides. This suggests its potential role in neuroprotective strategies against Alzheimer's disease .

Case Study 2: Enzyme Interaction

The compound has been evaluated for its binding affinity to various enzymes involved in metabolic pathways. Modifications to its structure have been found to enhance its interaction profile, leading to increased efficacy in biological assays.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | Hydroxyl group instead of ethyl | Different biological activity due to hydroxyl substitution |

| Tert-butyl (2S,3R)-2-amino-3-methylbutanoate | Methyl group instead of ethyl | Different steric effects impacting reactivity and binding |

| Tert-butyl (3S,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | Methyl group at position 4 | Variations in stereochemistry may lead to distinct pharmacological profiles |

This comparative analysis highlights how variations in structure can influence biological activity and therapeutic potential.

Q & A

Q. What precautions are critical when handling tert-butyl-based intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.